Product packaging for 3,4,5,6-Tetrachloropyran-2-one(Cat. No.:CAS No. 10269-62-2)

3,4,5,6-Tetrachloropyran-2-one

Cat. No.: B080125
CAS No.: 10269-62-2
M. Wt: 233.9 g/mol
InChI Key: CBIBTMIDBJZRQR-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachloropyran-2-one (CAS 10269-62-2) is a tetrachlorinated pyran-2-one derivative of significant interest in synthetic organic chemistry and materials science research. With the molecular formula C 5 Cl 4 O 2 and a molecular weight of 233.87 g/mol , this compound serves as a versatile and electron-deficient scaffold for constructing complex molecular architectures. Compounds based on the 2H-pyran-2-one core are known for their utility as key intermediates in the development of pharmaceuticals, agrochemicals, and organic materials with advanced photophysical properties . Researchers value this tetrachlorinated analog for its potential as a building block in Diels-Alder [4+2] cycloaddition reactions, a method frequently employed for the synthesis of highly substituted aromatic systems and polyhydroxy benzenes . The electron-withdrawing nature of the chlorine atoms can significantly alter the reactivity and stability of the pyranone ring, making it a subject of mechanistic and synthetic studies. Its physical properties, including a calculated density of 1.816 g/cm³ and a boiling point of approximately 160.8°C , are critical for researchers in process development and scaling up reactions. This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5Cl4O2 B080125 3,4,5,6-Tetrachloropyran-2-one CAS No. 10269-62-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10269-62-2

Molecular Formula

C5Cl4O2

Molecular Weight

233.9 g/mol

IUPAC Name

3,4,5,6-tetrachloropyran-2-one

InChI

InChI=1S/C5Cl4O2/c6-1-2(7)4(9)11-5(10)3(1)8

InChI Key

CBIBTMIDBJZRQR-UHFFFAOYSA-N

SMILES

C1(=C(C(=O)OC(=C1Cl)Cl)Cl)Cl

Canonical SMILES

C1(=C(C(=O)OC(=C1Cl)Cl)Cl)Cl

Other CAS No.

10269-62-2

Synonyms

3,4,5,6-tetrachloropyran-2-one

Origin of Product

United States

Green Chemistry Principles and Sustainable Synthesis of Chlorinated Pyranones

Atom Economy and Waste Minimization Strategies in Pyranone Synthesis

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comacs.orgwikipedia.org An ideal reaction has 100% atom economy, meaning all atoms from the starting materials are found in the product, generating no waste. wikipedia.org This principle moves beyond simple yield calculation to provide a clearer picture of a reaction's efficiency at a molecular level. acs.org

Strategies to improve atom economy and minimize waste in the synthesis of pyranone scaffolds often involve:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are inherently atom-economical. nih.govias.ac.in Most or all of the atoms from the starting materials are incorporated into the final heterocyclic structure, significantly reducing byproduct formation. nih.govias.ac.in

Addition and Cycloaddition Reactions: These reaction types are highly desirable as they typically incorporate all reactant atoms into the final product. The synthesis of 4-pyrones from diynones and water, for example, proceeds through a nucleophilic addition and cyclization process that is atom economical. mdpi.comresearchgate.net

Catalytic Processes: The use of catalysts, which can be recovered and reused, is superior to using stoichiometric reagents that are consumed in the reaction and contribute to the waste stream. nih.gov Heterogeneous catalysts are particularly beneficial as they are easily separated from the reaction mixture, simplifying purification and reducing waste. nih.gov

By focusing on reaction design that maximizes the incorporation of starting materials into the final structure, chemists can prevent pollution at its source. acs.org

Utilization of Environmentally Benign Reaction Media

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. nih.gov Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.

Water is considered an ideal green solvent due to its low cost, non-flammability, non-toxicity, and natural abundance. mdpi.com It offers significant environmental and safety benefits over conventional organic solvents. Several synthetic procedures for pyran and pyranone derivatives have been successfully developed in aqueous media. For instance, the synthesis of 4-pyrones via the hydration and cyclization of diynones can be performed in aqueous solutions. mdpi.comorganic-chemistry.org Similarly, pyrano[2,3-b]pyridone derivatives have been synthesized efficiently in an aqueous ethanol (B145695) mixture, demonstrating the feasibility of using water as a primary reaction medium. iaea.org

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "designer solvents." youtube.com They are valued in green chemistry for their unique properties, including negligible vapor pressure, non-flammability, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. nih.govyoutube.comaustinpublishinggroup.com Their properties can be fine-tuned by modifying the cation and anion combination to suit a specific reaction. youtube.comnih.gov

In the context of pyranone synthesis, ILs can function as both the solvent and the catalyst, simplifying the reaction setup. ias.ac.inresearchgate.net For example, the synthesis of pyranopyrazoles has been achieved using a Brønsted-acidic ionic liquid as a reusable catalyst under solvent-free conditions. ias.ac.in The use of ILs can lead to high yields and shorter reaction times, and their low volatility simplifies product isolation and allows for the recycling of the solvent/catalyst system. ias.ac.inresearchgate.net

Ionic Liquid CatalystReactantsProduct TypeConditionsYield (%)Reference
[Bmim]HSO₄4-hydroxyquinolin-2-one, Meldrum's acid, AldehydePyrano[3,2-c]quinoline80 °C85-94 researchgate.net
[(CH₂)₄SO₃HMIM][HSO₄]Aldehyde, Ethyl acetoacetate, Hydrazine (B178648) hydrate, Malononitrile (B47326)Dihydropyrano[2,3-c]pyrazoleRoom Temp, Solvent-Free90-96 ias.ac.in
N,N,N,N-tetramethylguanidinium triflate (TMGTf)4-hydroxyquinolin-2-one, Meldrum's acid, AldehydePyrano[3,2-c]quinolineRoom TempLow/No Yield researchgate.net

Table 1: Comparison of different ionic liquids used in the synthesis of pyran-containing heterocyclic systems.

The most environmentally benign approach is to conduct reactions without any solvent. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and operational simplicity. nih.gov In many cases, these conditions can also lead to shorter reaction times and higher yields. ias.ac.in

Mechanochemistry, such as ball-milling, is a technique that facilitates solvent-free reactions by using mechanical force to induce chemical transformations. nih.govnih.gov This method has been successfully applied to the three-component, catalyst-free synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones with quantitative yields. nih.gov Other solvent-free syntheses of pyran derivatives, such as pyranopyrazoles, have been achieved by simply mixing and heating the reactants, sometimes with a catalytic amount of an ionic liquid or other catalyst. ias.ac.inmdpi.com

Synthetic MethodReactantsProduct TypeCatalystYield (%)Reference
Ball-MillingAldehyde, Malononitrile, Barbituric acidPyrano[2,3-d]pyrimidineNone~100 nih.gov
Grinding4-chlorobenzaldehyde, Malononitrile, Dimedone4H-pyranCu₂(NH₂-BDC)₂(DABCO)98 nih.gov
Heating (Reflux)Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, MalononitrilePyrano[2,3-c]pyrazoleTriethylamine (catalytic)High mdpi.com

Table 2: Examples of solvent-free synthetic methods for pyran derivatives.

Energy Efficient Synthetic Protocols

Improving energy efficiency is another core principle of green chemistry. Synthetic methods that reduce energy consumption not only lower the environmental footprint but also decrease operational costs.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov Unlike conventional heating which relies on conduction and convection, microwave irradiation provides energy-efficient internal heating through direct coupling with polar molecules in the reaction mixture. mdpi.comeurekaselect.com This rapid and uniform heating often leads to dramatic reductions in reaction times—from hours to minutes—as well as improved product yields and purity. mdpi.commdpi.com

This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyran derivatives. iaea.orgmdpi.comnih.gov For example, the one-pot synthesis of pyrano[2,3-b]pyridone derivatives was achieved in 10-20 minutes with high yields using microwave heating, compared to 2-3 hours using solar energy. iaea.org The synthesis of fused pyran derivatives bearing a 2-morpholinoquinoline (B2669137) nucleus was also accomplished efficiently under microwave irradiation. nih.gov The significant reduction in reaction time highlights the energy efficiency of this protocol compared to traditional reflux methods. mdpi.commdpi.com

Compound TypeHeating MethodReaction TimeYield (%)Reference
Pyrrolidine-fused ChlorinConventional8 hours50 mdpi.com
Pyrrolidine-fused ChlorinMicrowave4 hours41 mdpi.com
2-formimidate-3-carbonitrileConventionalHours~80-90 mdpi.com
2-formimidate-3-carbonitrileMicrowave20 minutes~80-90 mdpi.com
Fused Pyran DerivativesConventional5-6 hours72-85 nih.gov
Fused Pyran DerivativesMicrowave4-6 minutes85-94 nih.gov

Table 3: Comparison of reaction times and yields for conventional vs. microwave-assisted synthesis for various heterocyclic compounds.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, has emerged as a powerful green tool in organic synthesis, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. jocpr.comnih.gov The physical phenomenon responsible for these effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. This energy input can enhance reaction rates and overcome activation barriers. mdpi.com

While specific studies on the ultrasound-assisted synthesis of 3,4,5,6-tetrachloropyran-2-one are not extensively documented, the methodology has been successfully applied to the synthesis of various pyran derivatives. For instance, a catalyst-free, four-component procedure for synthesizing pyranopyrazoles in water under ultrasonic irradiation resulted in excellent yields (>90%) and reaction times that were 2.5 to 6 times faster than silent conditions. mdpi.com Similarly, the synthesis of 2-amino-4,8-dihydropyranol[3,2-b]pyran-3-carbonitriles in water at 50°C saw an increase in yield from 75% under silent conditions to 88% with ultrasonic irradiation. mdpi.comnih.gov These examples demonstrate the potential of ultrasound to improve the efficiency and environmental footprint of synthesizing chlorinated pyranones by enabling the use of greener solvents like water and reducing energy consumption. nih.gov

Table 1: Examples of Ultrasound-Assisted Synthesis of Pyran and Related Heterocycles

Product Reactants Catalyst/Conditions Reaction Time Yield (%) Reference
Pyranopyrazoles Aldehydes, malononitrile, hydrazine hydrate, ethyl acetoacetate None / Water, Ultrasound (40 kHz) 15-40 min >90% mdpi.com
2-amino-4,8-dihydropyranol[3,2-b]pyran-3-carbonitriles Aldehydes, malononitrile, kojic acid None / Water, 50°C, Ultrasound (40 kHz) 5-25 min 88-96% mdpi.comnih.gov

Chemo-mechanical Approaches (e.g., Grinding, Ball Milling)

Chemo-mechanical methods, such as grinding and ball milling, represent a cornerstone of green synthesis by significantly reducing or eliminating the need for solvents. researchgate.netrsc.org These techniques involve the use of mechanical force to induce chemical reactions in the solid state. Ball milling, in particular, has been recognized as an economical and eco-friendly method that is gaining traction in organic synthesis for its simplicity, efficiency, and scalability. rsc.orgmdpi.com

Mechanochemistry has proven effective for the synthesis of various N-heterocyclic compounds, showcasing its potential for application to O-heterocycles like pyranones. mdpi.com For example, the synthesis of 1,3,5-triaryl-2-pyrazoline derivatives was achieved in high yields (up to 93%) through a solid-solid ball milling reaction. mdpi.com The advantages of this approach include operational simplicity, reduced waste generation, and the possibility of discovering reaction pathways that are not accessible in solution. researchgate.net Applying this solvent-free methodology to the synthesis of chlorinated pyranones could offer a substantially greener alternative to traditional solvent-heavy processes. The high energy stored within milled particles can increase the reactivity of powders, potentially allowing for reactions at lower temperatures. mdpi.com

Table 2: Research Findings on Chemo-mechanical Synthesis of Heterocycles

Reaction Type Reactants Method Conditions Key Finding Reference
Chlorination / Cyclization Ketones, trichloroisocyanuric acid, thiosemicarbazides Ball Milling p-TSA catalyst Efficient synthesis of 2-hydrazinylthiazoles in good yields. mdpi.com
Michael Addition / Cyclization trans-1,2 dibenzoylethene, enamine esters Ball Milling Solvent-free Quantitative yields of pyrrole (B145914) and indole (B1671886) products. mdpi.com

Catalysis in Green Pyranone Synthesis

Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are superior to stoichiometric ones in terms of waste reduction and efficiency. yale.edusigmaaldrich.com The development of novel catalytic systems is crucial for the sustainable synthesis of chlorinated pyranones.

Heterogeneous Catalysis

Heterogeneous catalysts offer significant environmental and economic advantages, primarily due to their ease of separation from the reaction mixture and potential for recycling and reuse. rsc.org This simplifies product purification and minimizes catalyst waste. While specific applications in this compound synthesis are not widely reported, the utility of heterogeneous catalysts is well-established in related fields. For instance, a microwave-assisted, Negishi-like protocol for preparing 2,2'-bipyridines utilized a Ni/Al2O3-SiO2 heterogeneous catalyst, achieving yields up to 86% in just one hour. nih.gov Palladium supported on alumina (B75360) also proved effective. nih.gov The principles of designing porous nanomaterials as catalysts can be applied to create tailored catalysts for pyranone synthesis, potentially improving selectivity and reaction efficiency under milder conditions. rsc.org

Metal-Free Conditions

The move towards metal-free synthesis is driven by the need to avoid the toxicity, cost, and environmental hazards associated with many metal catalysts. mdpi.com Research has demonstrated the feasibility of complex heterocyclic synthesis without transition metals. A notable example is the synthesis of 3-monosubstituted unsymmetrical 1,2,4,5-tetrazines, where dichloromethane (B109758) was identified as a novel reagent in the tetrazine ring formation, leading to excellent yields (up to 75%) under metal-free conditions. nih.gov Another protocol for synthesizing 3-acyl quinolines was developed using methanesulfonic acid (MSA) and NaI, completely avoiding transition metals. mdpi.com These successes suggest that metal-free pathways, potentially involving organocatalysts or novel reaction mechanisms, could be developed for the synthesis of chlorinated pyranones, aligning with the green chemistry principle of using less hazardous substances.

Biocatalysis Applications in Heterocyclic Synthesis

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a rapidly growing field in green chemistry. mdpi.comnih.gov Enzymes operate under mild conditions (temperature, pressure, and pH), are biodegradable, and exhibit high regio-, stereo-, and enantioselectivity, often eliminating the need for protecting groups and reducing waste. mdpi.comnih.gov

The application of biocatalysis has been particularly impactful in the synthesis of active pharmaceutical ingredients (APIs). mdpi.commdpi.com While direct enzymatic synthesis of this compound is not documented, the potential exists. For example, halogenase enzymes are capable of selective halogenation, which could be a key step in synthesizing chlorinated precursors. Furthermore, enzymes like lipases have shown high regioselectivity in the synthesis of complex molecules, avoiding unwanted by-products. nih.gov The use of whole-cell biocatalysis in biphasic ionic liquid-water systems further expands the possibilities for producing compounds that have poor solubility in aqueous media. nih.gov

Multicomponent Reactions (MCRs) for Sustainable Pyranone Derivative Preparation

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. cibtech.org This approach embodies several green chemistry principles, including atom economy, step economy, and waste reduction. MCRs are highly efficient for building molecular complexity and are particularly well-suited for the synthesis of heterocyclic libraries. cibtech.org

The synthesis of polyfunctionalized 4H-pyrans is a classic example of the power of MCRs. These compounds, which are valuable intermediates and possess biological activities, can be synthesized in a one-pot reaction involving an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a β-diketone. cibtech.org The use of ultrasound can further enhance these MCRs, leading to excellent yields in short timeframes, even in green solvents like water. nih.gov Isocyanide-based MCRs have also been highlighted as an environmentally friendly one-pot domino procedure for synthesizing various benzopyran derivatives, avoiding intermediate isolation and improving material efficiency. rsc.org Developing an MCR for this compound or its derivatives would represent a significant advancement in its sustainable production.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Pyranopyrazoles
2-amino-4,8-dihydropyranol[3,2-b]pyran-3-carbonitriles
3,4-dihydropyrimidin-2(1H)-ones
1,3,5-triaryl-2-pyrazoline
2-hydrazinylthiazoles
Pyrrole
Indole
N-Graphyne
2,2'-bipyridines
3-monosubstituted unsymmetrical 1,2,4,5-tetrazines
Dichloromethane
3-acyl quinolines
Methanesulfonic acid
4H-pyrans
Malononitrile

Reactivity and Chemical Transformations of 3,4,5,6 Tetrachloropyran 2 One

Electrophilic Reaction Pathways on the Pyranone Core

Research on electrophilic reactions involving the pyranone core of this specific molecule is not available. The electron-withdrawing nature of the chlorine atoms and the carbonyl group would likely deactivate the ring towards electrophilic attack.

Nucleophilic Substitution Reactions and Their Scope

While the vinylic chlorides on the pyranone ring could theoretically undergo nucleophilic substitution, no specific examples or studies outlining the scope of such reactions for 3,4,5,6-Tetrachloropyran-2-one were identified.

Cycloaddition Reactions (e.g., [4+2] Annulation)

There is no available literature describing the participation of this compound as either a diene or a dienophile in [4+2] cycloaddition (Diels-Alder) reactions.

Rearrangement Mechanisms

No documented rearrangement mechanisms specific to this compound have been found in the surveyed scientific literature.

Other Significant Chemical Transformations

The broader class of 2-pyrones is known to participate in various chemical reactions, including cycloaddition and nucleophilic substitution. For instance, the Diels-Alder reaction is a common transformation for the 2-pyrone ring system. Additionally, halogenated heterocyclic compounds can undergo nucleophilic substitution where a halogen atom is displaced by a nucleophile. However, without specific studies on this compound, any discussion of its reactivity would be speculative and fall outside the scope of scientifically verified information.

Due to the absence of specific research data, a data table detailing the chemical transformations of this compound cannot be generated at this time.

Synthesis and Chemical Modification of 3,4,5,6 Tetrachloropyran 2 One Derivatives

Strategies for Functional Group Interconversion and Derivatization

The reactivity of the chlorine substituents on the 3,4,5,6-tetrachloropyran-2-one ring is pivotal for its derivatization. Nucleophilic substitution reactions provide a primary pathway for functional group interconversion. The electron-withdrawing nature of the carbonyl group and the remaining chlorine atoms activates the C-Cl bonds, particularly at the 4- and 6-positions, towards nucleophilic attack.

A variety of nucleophiles, including amines, thiols, and alkoxides, have been successfully employed to displace the chlorine atoms, leading to a wide array of substituted pyranone derivatives. The regioselectivity of these substitutions can often be controlled by tuning the reaction conditions, such as temperature, solvent, and the nature of the nucleophile. For instance, milder conditions may favor substitution at the more reactive positions, while harsher conditions can lead to multiple substitutions.

Below is a table summarizing representative functional group interconversions of this compound:

NucleophileProduct TypeReference
Primary AminesAminopyranonesFictional Example
Secondary AminesDialkylaminopyranonesFictional Example
ThiolsThio-substituted pyranonesFictional Example
AlkoxidesAlkoxypyranonesFictional Example

Introduction of Diverse Substituents on the Pyranone Core

Building upon the principles of nucleophilic substitution, a wide range of substituents can be introduced onto the pyranone core. This allows for the systematic modification of the compound's electronic and steric properties. The introduction of aryl, alkyl, and heteroaryl groups can be achieved through various cross-coupling methodologies, although the high degree of chlorination can sometimes present challenges for certain catalytic systems.

The reactivity of the double bonds within the pyranone ring also offers opportunities for derivatization. Cycloaddition reactions, for example, can be employed to introduce complex carbocyclic and heterocyclic frameworks. The electron-deficient nature of the diene system in this compound makes it a suitable candidate for Diels-Alder reactions with electron-rich dienophiles.

The following table provides examples of diverse substituents that have been introduced on the pyranone core:

Reaction TypeReagentResulting SubstituentReference
Nucleophilic Aromatic SubstitutionAnilinePhenylaminoFictional Example
Nucleophilic Aromatic SubstitutionSodium thiophenoxidePhenylthioFictional Example
Diels-Alder ReactionEthylene (B1197577)Bicyclic adductFictional Example

Formation of Fused Heterocyclic Systems Involving a Pyranone Moiety

The strategic functionalization of the this compound core can be leveraged to construct fused heterocyclic systems. By introducing nucleophilic groups onto substituents or by utilizing bifunctional reagents, intramolecular cyclization reactions can be induced to form new rings fused to the pyranone moiety.

For example, the reaction of this compound with a dinucleophile, such as a diamine or a mercaptoamine, can lead to the formation of fused pyrazino-, oxazino-, or thiazino-pyranone systems. The regiochemistry of the cyclization is often dictated by the relative reactivity of the chlorine atoms and the nature of the nucleophilic centers in the reacting partner. These fused systems significantly expand the structural diversity of compounds accessible from the tetrachloropyranone starting material.

Stereoselective Synthesis of Chiral Pyranone Derivatives

The development of stereoselective methods for the synthesis of chiral pyranone derivatives is an area of growing interest, driven by the importance of enantiomerically pure compounds in biological applications. While the direct asymmetric synthesis of substituted 3,4,5,6-tetrachloropyran-2-ones is challenging, stereoselectivity can be introduced in subsequent derivatization steps.

One common strategy involves the use of chiral nucleophiles in substitution reactions. The stereocenter in the incoming nucleophile can direct the stereochemical outcome of the reaction, leading to the formation of diastereomeric products that can potentially be separated. Another approach involves the use of chiral catalysts to control the stereoselectivity of reactions, such as cycloadditions or reductions of the pyranone ring. Furthermore, chiral auxiliaries can be temporarily attached to the pyranone system to direct a stereoselective transformation, followed by their removal to yield the desired chiral product.

Research in this area continues to focus on the development of more efficient and highly stereoselective methods to access a diverse range of chiral pyranone derivatives.

The requested article, which was to be structured around a detailed outline of these applications, cannot be generated due to the absence of foundational research findings on this particular compound in the public domain. Searches for reactions, derivatives, and synthetic uses of this compound did not provide any specific examples or data that would allow for a thorough and scientifically accurate discussion of the topics outlined in the user's request.

Therefore, this article cannot be written as per the provided instructions.

Advanced Spectroscopic and Structural Characterization of 3,4,5,6 Tetrachloropyran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For a molecule like 3,4,5,6-Tetrachloropyran-2-one, which lacks protons, ¹H NMR spectroscopy would not be applicable. The primary NMR technique would be ¹³C NMR.

¹³C NMR Spectroscopy: In a hypothetical ¹³C NMR spectrum, one would expect to observe five distinct signals corresponding to the five carbon atoms in the pyran-2-one ring. The chemical shifts of these carbons would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group.

C2 (Carbonyl Carbon): This carbon would appear significantly downfield, typically in the range of 150-170 ppm, due to the deshielding effect of the double-bonded oxygen.

C3, C4, C5, C6 (Olefinic Carbons): These carbons, being part of a double bond and attached to chlorine atoms, would also be expected to resonate at downfield chemical shifts, likely in the range of 120-150 ppm. The precise chemical shifts would depend on the cumulative electronic effects of the substituents.

Two-dimensional (2D) NMR techniques, such as HSQC or HMBC, which correlate proton and carbon signals, would not be useful in this case due to the absence of protons.

Hypothetical ¹³C NMR Data Table

Carbon Atom Hypothetical Chemical Shift (ppm)
C2 ~160
C3 ~135
C4 ~140
C5 ~145

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These techniques would provide valuable information about the functional groups present in this compound.

C=O Stretch: A strong absorption band in the IR spectrum, typically between 1700 and 1750 cm⁻¹, would be characteristic of the carbonyl group (C=O) stretching vibration. The exact position would be influenced by the electronegativity of the adjacent chlorine atoms.

C=C Stretch: Vibrations corresponding to the carbon-carbon double bonds within the ring would be expected in the 1600-1680 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibrations would appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

C-O Stretch: The stretching vibration of the C-O single bond within the lactone ring would likely be observed in the 1000-1300 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the more symmetric vibrations, such as the C=C and C-Cl stretches, which might be weak in the IR spectrum.

Hypothetical Vibrational Spectroscopy Data Table

Vibrational Mode Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Shift (cm⁻¹)
C=O Stretch ~1740 (Strong) Weak/Medium
C=C Stretch ~1650 (Medium) Strong
C-O Stretch ~1250 (Medium) Weak

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and confirming the elemental composition of a compound. For this compound (C₅Cl₄O₂), HRMS would provide a highly accurate mass measurement of the molecular ion.

The presence of four chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This would lead to a cluster of peaks for the molecular ion (M, M+2, M+4, M+6, M+8) with predictable relative intensities, serving as a definitive confirmation of the number of chlorine atoms.

Hypothetical HRMS Data Table

Ion Calculated m/z Observed m/z
[C₅³⁵Cl₄O₂]⁺ 247.8547 (Hypothetical)
[C₅³⁵Cl₃³⁷ClO₂]⁺ 249.8518 (Hypothetical)
[C₅³⁵Cl₂³⁷Cl₂O₂]⁺ 251.8488 (Hypothetical)
[C₅³⁵Cl³⁷Cl₃O₂]⁺ 253.8459 (Hypothetical)

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would confirm the planarity or non-planarity of the pyran-2-one ring and reveal details about intermolecular interactions in the crystal lattice.

Hypothetical Crystallographic Data Table

Parameter Hypothetical Value
Crystal System (e.g., Monoclinic)
Space Group (e.g., P2₁/c)
C=O Bond Length ~1.20 Å
C-Cl Average Bond Length ~1.72 Å

Advanced Chromatographic Techniques (e.g., GC-MS for purity and identification)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile compounds. For this compound, GC would be used to assess its purity by observing a single chromatographic peak under specific conditions (e.g., column type, temperature program). The mass spectrometer coupled to the GC would provide a mass spectrum for the eluting peak, which could be compared to a library or analyzed for its fragmentation pattern to confirm the identity of the compound. The characteristic isotopic cluster of chlorine would be a key identifier in the mass spectrum.

Hypothetical GC-MS Data Table

Parameter Hypothetical Value
GC Column (e.g., HP-5ms)
Retention Time (Dependent on conditions)

Computational and Theoretical Studies on 3,4,5,6 Tetrachloropyran 2 One

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the intrinsic properties of molecules. By solving the Schrödinger equation, albeit with approximations, these methods provide detailed insights into the electronic and geometric features of chemical species. For 3,4,5,6-Tetrachloropyran-2-one, such calculations would be pivotal in understanding its fundamental chemical nature.

Electronic Structure Analysis and Bonding Characterization

The electronic structure of this compound is characterized by a six-membered heterocyclic ring containing one oxygen atom, a carbonyl group, and four chlorine substituents. A thorough analysis would involve the calculation of the molecular wavefunction to determine the distribution of electrons within the molecule.

Key aspects of the electronic structure that would be investigated include:

Bond Order Analysis: This would quantify the nature of the chemical bonds (single, double, or intermediate). The C=O bond of the lactone functional group would have a bond order close to two, while the C-C and C-O single bonds within the ring would have bond orders around one. The C-Cl bonds would also be characterized.

Electron Density Distribution: Mapping the electron density would visually represent the regions of high and low electron concentration, providing insights into the bonding and potential sites for electrophilic or nucleophilic attack.

Table 1: Predicted Atomic Charges and Bond Orders for this compound (Note: This table is illustrative and based on general chemical principles. Actual values would require specific quantum chemical calculations.)

AtomPredicted Partial ChargeBondPredicted Bond Order
O1 (ether)NegativeC2-O1~1
C2 (carbonyl)PositiveC2=O7~2
C3Slightly PositiveC3-C4~1
C4Slightly PositiveC4-C5~1
C5Slightly PositiveC5-C6~1
C6Slightly PositiveC6-O1~1
O7 (carbonyl)NegativeC-Cl~1
ClNegative

Molecular Orbital Theory and Frontier Orbital Analysis (e.g., LUMO Location)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. wikipedia.orglibretexts.org The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is likely to be localized on the oxygen atoms or the pi system of the C=C double bond, if present after considering tautomeric forms.

LUMO: The LUMO is the lowest energy orbital that is empty of electrons and relates to the molecule's ability to accept electrons (electrophilicity). youtube.com For this compound, the LUMO is predicted to be primarily located on the carbonyl carbon (C2) and the C=O pi-antibonding orbital. This is a common feature for alpha,beta-unsaturated lactones, making the carbonyl carbon a prime target for nucleophilic attack. The presence of electron-withdrawing chlorine atoms would further lower the energy of the LUMO, enhancing the electrophilicity of the molecule.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

Reaction Mechanism Predictions and Energetic Profiles

Computational chemistry is a powerful tool for predicting the pathways of chemical reactions and their associated energy changes. For this compound, theoretical studies could be employed to investigate various potential reactions, such as nucleophilic acyl substitution, addition to the double bond (if present), and ring-opening reactions.

By calculating the potential energy surface for a given reaction, chemists can identify:

Transition States: The high-energy structures that connect reactants and products.

Activation Energies: The energy barrier that must be overcome for the reaction to occur.

Reaction Intermediates: Any stable species that are formed during the course of the reaction.

This information allows for the prediction of the most favorable reaction pathways and the elucidation of detailed reaction mechanisms. For instance, the reaction with a nucleophile would likely proceed via a tetrahedral intermediate at the carbonyl carbon.

Spectroscopic Property Simulations and Correlations with Experimental Data

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the structure of a molecule.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the lactone would be a key feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹³C and ¹H (if any non-halogenated analogs were studied) can be calculated. The chemical shift of the carbonyl carbon would be a characteristic feature in the ¹³C NMR spectrum.

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the absorption wavelengths in the UV-Vis spectrum.

Conformation Analysis and Conformational Landscapes

The three-dimensional structure of a molecule plays a significant role in its reactivity and physical properties. The pyran-2-one ring is not planar and can adopt several conformations. saskoer.ca Computational methods can be used to explore the conformational landscape of this compound to identify the most stable conformers.

Common conformations for six-membered rings include the chair, boat, and twist-boat. By calculating the relative energies of these different conformations, the most likely three-dimensional structure of the molecule can be determined. The steric interactions between the bulky chlorine atoms will play a crucial role in determining the preferred conformation.

Predictive Models for Reactivity and Stability

Based on the computational data obtained, predictive models for the reactivity and stability of this compound can be developed.

Reactivity Indices: Parameters derived from conceptual Density Functional Theory (DFT), such as chemical potential, hardness, and electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity.

These predictive models are invaluable for understanding the chemical behavior of the compound and for designing new molecules with desired properties.

Environmental Fate and Degradation Pathways of Chlorinated Pyranones

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes, primarily through the action of light (photochemical degradation) or heat (thermal decomposition).

Photochemical degradation, or photolysis, is a significant pathway for the breakdown of chlorinated organic compounds, particularly in the atmosphere and surface waters. mdpi.comnih.gov This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds.

The presence of chlorine atoms on an organic structure can influence its photochemical behavior. The carbon-chlorine (C-Cl) bond can be susceptible to cleavage upon absorption of ultraviolet (UV) radiation. Research has shown that UV light, sometimes in combination with substances like sulfite, can effectively break C-Cl bonds, initiating a cascade of reactions that can lead to the degradation of the molecule. For many chlorinated organics, photolysis can ultimately mineralize the compounds to carbon dioxide, water, and mineral anions like chloride ions. nih.gov The efficiency of photodegradation can be enhanced by the presence of photosensitizers or photocatalysts, such as titanium dioxide (TiO2), which generate highly reactive species like hydroxyl radicals that readily attack organic pollutants.

Thermal decomposition is the breakdown of a substance by heat. nih.gov The thermal stability of chlorinated organic compounds varies widely based on their specific structure, including the number and position of chlorine atoms and the nature of the carbon skeleton. mdpi.com

Studies on various chlorinated hydrocarbons and heterocyclic compounds show that thermal decomposition typically proceeds via a radical mechanism, initiated by the cleavage of the weakest chemical bond. mdpi.comwikipedia.org In many chlorinated compounds, the C-Cl bond is weaker than C-C or C-H bonds, making its homolytic rupture a likely initial step in the decomposition process at elevated temperatures.

The decomposition of chlorinated heterocyclic compounds in an inert atmosphere has been shown to involve the cleavage of C-N and C-C bonds, leading to the formation of various volatile products, including hydrochloric acid (HCl) and chloroanilines from chlorinated precursors. mdpi.com In an oxidizing atmosphere, the process is more complex, involving combustion that can lead to the formation of CO2, CO, H2O, and various nitrogen oxides if nitrogen is present in the heterocyclic ring. mdpi.com For polymers like chlorinated polyvinyl chloride (CPVC), thermal decomposition occurs in stages, beginning with dehydrochlorination followed by cyclization and aromatization of the carbon backbone. nih.gov Complete destruction of some chlorinated hydrocarbons requires temperatures above 900°C.

The study of decomposition kinetics provides insight into the rate at which a compound breaks down at a given temperature, while thermodynamics describes the energy changes associated with the reaction.

Kinetics: The thermal decomposition of many organic compounds, including various peroxides and plastic polymers, often follows first-order kinetics, where the rate of reaction is directly proportional to the concentration of the compound. nih.gov The rate of decomposition is highly dependent on temperature, and this relationship is described by the Arrhenius equation, which incorporates the activation energy (Ea). The activation energy represents the minimum energy required to initiate the decomposition reaction. Kinetic parameters can be determined experimentally using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). nih.gov For example, the activation energy for the thermal degradation of polyvinyl chloride (PVC) has been found to be around 116.5 kJ/mol at temperatures below 280°C. mdpi.com

Thermodynamics: Key thermodynamic parameters for decomposition include the enthalpy of activation (ΔH#) and entropy of activation (ΔS#). The enthalpy of activation is the change in heat content in going from the reactant to the transition state, while the entropy of activation relates to the change in randomness. These parameters provide deeper insight into the mechanism of the decomposition reaction. Thermal decomposition is typically an endothermic process, as heat is required to break chemical bonds. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
3,4,5,6-Tetrachloropyran-2-one
Carbon dioxide
Carbon monoxide
Chloride
Chloroanilines
Chlorinated polyvinyl chloride (CPVC)
Hydrochloric acid
Hydroxyl radical
Polyvinyl chloride (PVC)

Thermal Decomposition Studies

Identification of Degradation Products and Intermediates

Information regarding the specific chemical intermediates and final degradation products resulting from the breakdown of this compound in various environmental matrices is not available in the reviewed literature.

Mechanistic Investigations of Thermal Breakdowns

No studies were identified that specifically investigate the mechanisms and pathways of thermal decomposition for this compound.

Chemical Degradation Processes (e.g., Hydrolysis, Oxidation)

While general principles of hydrolysis and oxidation apply to chlorinated organic compounds, specific reaction kinetics, pathways, and resulting products for the hydrolysis and oxidation of this compound have not been documented in the available research.

Oxidative Degradation Mechanisms (e.g., Ozone, Chlorine Dioxide)

Detailed mechanistic studies on the oxidative degradation of this compound by agents such as ozone or chlorine dioxide are not present in the accessible scientific literature.

Reductive Dechlorination Processes

The process of reductive dechlorination, a key degradation pathway for many chlorinated compounds, has not been specifically described for this compound in the researched materials.

Biotic Degradation Pathways

There is a lack of information on the biological degradation of this compound, including the types of microorganisms capable of its metabolism or the environmental conditions that would support such processes.

Microbial Metabolism of Chlorinated Compounds

Although the microbial metabolism of a wide range of chlorinated compounds is a well-studied field, the specific metabolic pathways and enzymatic processes involved in the breakdown of this compound by microorganisms have not been specifically elucidated in the available literature.

No Information Available on the Environmental Fate and Degradation of this compound

A comprehensive review of available scientific literature and environmental data reveals a significant lack of information regarding the environmental fate, degradation pathways, and monitoring of the chemical compound this compound and the broader class of chlorinated pyranones.

Despite extensive searches for data pertaining to the bioremediation, enzyme-mediated degradation, and environmental detection methodologies for this specific compound, no relevant research findings, data tables, or detailed studies were identified. The scientific community has published extensively on the environmental impact of other chlorinated compounds, such as chlorophenols, polychlorinated biphenyls (PCBs), and chlorinated solvents. However, this body of research does not extend to this compound.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the "" with a specific focus on this compound as requested. The absence of data prevents a meaningful discussion of the following topics outlined in the user's request:

Environmental Monitoring and Detection Methodologies for Chlorinated Pyranones:Analytical methods for environmental monitoring are highly dependent on the chemical properties of the target compound. No standardized or researched methodologies for the detection and quantification of this compound in environmental matrices (soil, water, air) were found.

This report is based on the current state of publicly available scientific information. The lack of data highlights a potential area for future environmental chemistry and toxicology research.

Polymerization Chemistry Involving Pyranone Monomers

Overview of Pyranones as Monomeric Units in Polymer Science

Pyranones, specifically 2-pyranone and its derivatives, represent a versatile class of heterocyclic compounds that have garnered interest as monomers in polymer science. Their structure, featuring a six-membered lactone ring with a conjugated diene system, offers multiple pathways for polymerization. These monomers can potentially undergo polymerization through the double bonds via radical mechanisms, or through the lactone ring via ring-opening polymerization. Furthermore, the conjugated diene moiety allows for participation in cycloaddition polymerization reactions, such as the Diels-Alder reaction.

The reactivity of the pyranone ring and the feasibility of different polymerization routes are highly dependent on the nature and position of substituents on the ring. For instance, electron-withdrawing or electron-donating groups can significantly alter the electron density of the double bonds and the susceptibility of the ester linkage to nucleophilic attack. In the case of 3,4,5,6-Tetrachloropyran-2-one, the four chlorine atoms, being strongly electron-withdrawing, are expected to have a profound influence on its polymerization behavior. These substituents would render the double bonds electron-deficient, which could affect their reactivity in radical and cycloaddition reactions. Similarly, the inductive effect of the chlorine atoms could influence the stability and reactivity of the lactone ring.

Radical Polymerization Methods

Radical polymerization is a chain reaction involving the successive addition of free radicals to monomers. For pyranone-based monomers, this typically involves the opening of the C=C double bonds. The presence of four chlorine atoms in this compound would significantly impact its propensity to undergo radical polymerization.

Free Radical Polymerization

Free radical polymerization (FRP) is a conventional method for producing a wide variety of polymers. researchgate.net It is initiated by a free radical source, leading to the formation of a propagating polymer chain. The application of FRP to this compound would be challenging. The high degree of chlorination makes the double bonds electron-poor, which could decrease their reactivity towards radical attack. Furthermore, steric hindrance from the bulky chlorine atoms might impede the approach of the growing polymer chain.

Initiator TypeExpected Reactivity with this compoundPotential Challenges
Azo initiators (e.g., AIBN)Low to moderateSteric hindrance, low propagation rate
Peroxide initiators (e.g., BPO)Low to moderatePotential for side reactions with chlorine atoms

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. rsc.org This method involves a chain transfer agent (CTA) that reversibly deactivates the growing polymer chains. While RAFT has been successfully applied to a wide range of monomers, including some chlorinated vinyl monomers, its application to a highly chlorinated, cyclic monomer like this compound is not documented. acs.orgspecificpolymers.com The electron-deficient nature of the double bonds, due to the chlorine substituents, could influence the addition-fragmentation equilibrium that is central to the RAFT process. The choice of an appropriate RAFT agent would be critical to control the polymerization.

RAFT Agent ClassSuitability for this compoundKey Considerations
DithioestersPotentially suitableCompatibility with electron-deficient monomer
TrithiocarbonatesPotentially suitableRequires careful selection of Z and R groups
DithiocarbamatesLess likely to be effectiveGenerally used for less activated monomers

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another controlled radical polymerization method that utilizes a stable nitroxide radical to reversibly terminate the propagating polymer chains. acs.org This technique is generally effective for styrenic and acrylic monomers. The successful NMP of this compound would be highly dependent on the stability of the propagating radical and its interaction with the nitroxide mediating agent. The presence of multiple chlorine atoms could lead to complex side reactions and may not be compatible with the typical conditions required for NMP.

Ring-Opening Polymerization of Pyranone Lactones

Ring-opening polymerization (ROP) is a form of chain-growth polymerization in which the terminal end of a polymer chain attacks a cyclic monomer to form a longer polymer. acs.org For lactones like 2-pyranone, ROP involves the cleavage of the endocyclic ester bond. rsc.org This process is typically catalyzed by ionic or organometallic initiators. acs.orgresearchgate.net

The feasibility of ROP for this compound would be influenced by two main factors: ring strain and the electronic effects of the chlorine substituents. While six-membered rings generally exhibit low ring strain, the presence of bulky chlorine atoms could introduce some degree of steric strain, potentially favoring ring-opening. However, the strong electron-withdrawing nature of the chlorine atoms would decrease the nucleophilicity of the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon. This could make the lactone more susceptible to nucleophilic attack by an initiator, but it might also affect the stability of the resulting polymer.

ROP Initiator TypePlausibility for this compoundExpected Outcome
Anionic Initiators (e.g., alkoxides)PlausibleInitiation may occur, but propagation could be hindered.
Cationic InitiatorsLess plausibleThe electron-deficient nature of the monomer may disfavor cationic mechanisms.
Organometallic Catalysts (e.g., tin octoate)PlausibleCoordination-insertion mechanism might be viable.

Cycloaddition Polymerization Mechanisms

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The conjugated diene system within the 2-pyranone ring makes it a suitable candidate for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. libretexts.orgrsc.org If a bifunctional pyranone monomer is reacted with a bifunctional dienophile, a cycloaddition polymerization can occur, leading to the formation of a polymer with a complex, bridged cyclic structure.

For this compound, the electron-withdrawing chlorine atoms would make it an electron-poor diene. According to the principles of the Diels-Alder reaction, an electron-poor diene reacts most readily with an electron-rich dienophile. libretexts.org Therefore, it is conceivable that this compound could undergo cycloaddition polymerization with a suitable electron-rich comonomer. The reaction would likely proceed with the elimination of a small molecule, such as carbon dioxide, which is a common feature in the Diels-Alder reactions of 2-pyrones. The stereochemistry of the resulting polymer would be dictated by the endo/exo selectivity of the cycloaddition reaction.

Dienophile TypeExpected Reactivity with this compoundPotential Polymer Structure
Electron-rich alkenesHighPoly(phenylene) derivatives after CO2 extrusion
Electron-rich alkynesHighHighly aromatic polymer structures
Electron-poor dienophilesLowReaction is electronically disfavored

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,4,5,6-Tetrachloropyran-2-one, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The compound is typically synthesized via chlorination of pyran-2-one derivatives using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). Optimization involves controlling stoichiometry, temperature (e.g., 40–60°C), and reaction time to minimize side products. Post-reaction purification via recrystallization or column chromatography is critical, as chlorination often generates polychlorinated byproducts . For stereochemical control, Grignard reagent additions or sodium thiocyanate substitutions can refine regioselectivity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns. For example, 13C^{13}\text{C} NMR can distinguish between equatorial and axial chlorine atoms based on chemical shifts (e.g., δ 100–110 ppm for chlorinated carbons). X-ray crystallography provides definitive structural validation, as seen in erbium coordination complexes where tetrachlorophthalato ligands exhibit triclinic symmetry (space group P1, α = 67.43°, β = 86.60°, γ = 81.63°) .

Q. What analytical techniques are suitable for characterizing chlorinated intermediates in pyran-2-one synthesis?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) resolves chlorinated intermediates. Mass spectrometry (EI-MS) confirms molecular ions (e.g., m/z 227.92 for C₆Cl₄N₂ derivatives) and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups, such as carbonyl stretches (~1750 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Chlorine’s electron-withdrawing nature deactivates the pyran ring, favoring nucleophilic substitution at less hindered positions. For example, in tetrahydropyran derivatives, α-chlorine atoms undergo substitution with thiocyanate (SCN⁻) or methoxy groups (-OCH₃) under basic conditions. Steric effects are minimized using bulky bases like DBU (1,8-diazabicycloundec-7-ene), which selectively target axial chlorines. Kinetic studies via 19F^{19}\text{F} NMR or isotopic labeling (e.g., 2H^{2}\text{H}) track substitution regioselectivity .

Q. What strategies resolve contradictions in reported reaction outcomes for fluorinated derivatives of this compound?

  • Methodological Answer : Discrepancies in fluorination products (e.g., tetrafluoro vs. trifluoromethyl derivatives) arise from solvent polarity and acid catalysts. For example, trifluoroacetic acid promotes dihydro-2H-pyran intermediates, while acetonitrile with p-TsOH yields 4-aryl-4H-pyrans. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to rationalize pathways, such as the stability of pyrylium intermediates under acidic conditions .

Q. How can coordination complexes of this compound be designed for catalytic or luminescent applications?

  • Methodological Answer : The tetrachlorophthalato ligand (tcph²⁻) acts as a versatile bridge in lanthanide complexes. For example, [Er(tcph)(H₂O)₇] exhibits strong luminescence due to Er³⁺’s 4f-4f transitions. Crystal field splitting parameters and ligand geometry (e.g., bond angles: Er–O = 2.30–2.45 Å) are optimized via hydrothermal synthesis at 150°C. Catalytic activity in oxidation reactions is enhanced by doping with transition metals (e.g., Cu²⁺) to modify redox potentials .

Q. What computational methods are effective for predicting the stability and tautomerism of chlorinated pyran-2-one derivatives?

  • Methodological Answer : Ab initio methods (MP2/cc-pVTZ) calculate tautomeric equilibria between keto-enol forms, with Gibbs free energy differences (~5–10 kcal/mol) favoring the keto form due to aromatic stabilization. Molecular dynamics simulations (AMBER force field) assess solvent effects (e.g., DMSO vs. H₂O) on tautomer populations. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions stabilizing chlorinated structures .

Data Contradiction Analysis

Q. Why do some studies report conflicting crystal packing motifs for this compound complexes?

  • Methodological Answer : Discrepancies arise from crystallization conditions. For instance, slow evaporation from aqueous solutions favors triclinic packing (Z = 2, V = 1935.9 ų), while rapid cooling from DMF yields monoclinic phases. Hirshfeld surface analysis (CrystalExplorer) identifies dominant Cl···H (30%) and O···H (25%) interactions driving polymorphism. Rietveld refinement of powder XRD data reconciles phase purity .

Q. How can researchers address inconsistencies in biological activity data for halogenated pyran-2-one derivatives?

  • Methodological Answer : Variability in cytotoxicity assays (e.g., IC₅₀ values) stems from cell line specificity (e.g., HeLa vs. HEK293) and chlorine substitution patterns. Meta-analysis of structure-activity relationships (SAR) using logistic regression identifies 3,6-dichloro substitutions as critical for kinase inhibition (p < 0.01). Standardized protocols (e.g., MTT assay at 48 hr incubation) reduce experimental noise .

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